molecular formula C16H15NO2S B14404860 Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- CAS No. 88255-40-7

Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]-

Cat. No.: B14404860
CAS No.: 88255-40-7
M. Wt: 285.4 g/mol
InChI Key: IMHKEGYFMRKWFY-UHFFFAOYSA-N
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Description

Thieno[2,3-c]pyridine, 7-[(3,4-dimethoxyphenyl)methyl]- is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-c]pyridine derivatives often involves multi-step processes. One common method includes the reaction of 4-bromo acetophenone with 3,4-dimethoxy benzaldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione. Further reactions with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide, or chloroacetonitrile can produce the targeted thieno[2,3-c]pyridine derivatives .

Industrial Production Methods

Industrial production methods for thieno[2,3-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-c]pyridine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Thiophenol, sodium ethoxide.

Major Products Formed

The major products formed from these reactions include various substituted thieno[2,3-c]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Thieno[2,3-c]pyridine derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-c]pyridine derivatives often involves their interaction with specific molecular targets, such as kinases. These compounds can act as ATP-mimetic kinase inhibitors by binding to the ATP-binding site of the kinase, thereby inhibiting its activity. This interaction is facilitated by hydrogen bond donor-acceptor motifs present in the thieno[2,3-c]pyridine scaffold .

Comparison with Similar Compounds

Properties

CAS No.

88255-40-7

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

7-[(3,4-dimethoxyphenyl)methyl]thieno[2,3-c]pyridine

InChI

InChI=1S/C16H15NO2S/c1-18-14-4-3-11(10-15(14)19-2)9-13-16-12(5-7-17-13)6-8-20-16/h3-8,10H,9H2,1-2H3

InChI Key

IMHKEGYFMRKWFY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NC=CC3=C2SC=C3)OC

Origin of Product

United States

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